![molecular formula C27H36N2O2 B14166975 9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- CAS No. 66104-74-3](/img/structure/B14166975.png)
9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- is an organic compound with the CAS number 91696-30-9. It is a derivative of anthracenedione, characterized by the presence of two amino groups substituted with 2-ethylhexyl and pentyl chains. This compound is known for its aromatic properties and is commonly used as a dye, pigment, or fluorescent marker in chemical research and industrial applications .
Métodos De Preparación
The synthesis of 9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Nitration: Anthracene is nitrated to form 9,10-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 9,10-diaminoanthracene.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form using reducing agents such as sodium borohydride.
Substitution: The amino groups can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the reactions. Major products formed from these reactions include substituted anthracenediones and their quinone derivatives .
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- has a wide range of scientific research applications:
Chemistry: Used as a fluorescent marker in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in biological assays to study cellular processes and interactions due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- involves its interaction with molecular targets through its aromatic and amino functional groups. These interactions can lead to the formation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. The compound can also intercalate into DNA, disrupting cellular processes and leading to cell death. The specific pathways involved include the activation of apoptotic signaling cascades and the inhibition of key enzymes involved in cellular metabolism .
Comparación Con Compuestos Similares
Similar compounds to 9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- include other anthracenedione derivatives such as:
9,10-Anthracenedione:
1,4-Diaminoanthraquinone: A derivative with two amino groups, used as a dye and in biological research.
2-Ethylanthraquinone: Another derivative used in the production of hydrogen peroxide.
The uniqueness of 9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
66104-74-3 |
|---|---|
Fórmula molecular |
C27H36N2O2 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
1-(2-ethylhexylamino)-4-(pentylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C27H36N2O2/c1-4-7-11-17-28-22-15-16-23(29-18-19(6-3)12-8-5-2)25-24(22)26(30)20-13-9-10-14-21(20)27(25)31/h9-10,13-16,19,28-29H,4-8,11-12,17-18H2,1-3H3 |
Clave InChI |
NHECENGTXWECHS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC1=C2C(=C(C=C1)NCC(CC)CCCC)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


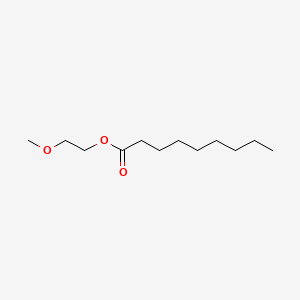
![1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14166895.png)
![S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate](/img/structure/B14166897.png)
![4-[[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]-1-oxopropyl]amino]benzenesulfonyl fluoride](/img/structure/B14166901.png)

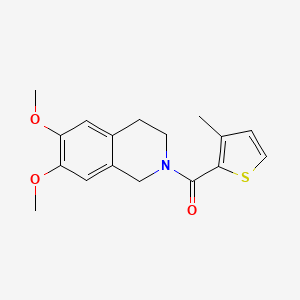
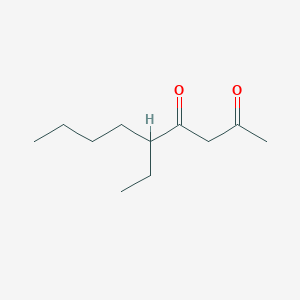

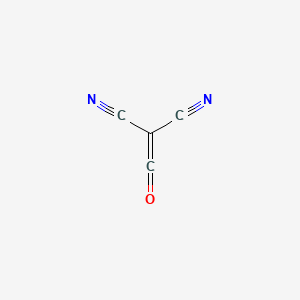
![(7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine](/img/structure/B14166951.png)
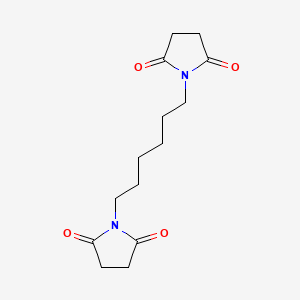


![Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro-](/img/structure/B14166967.png)
